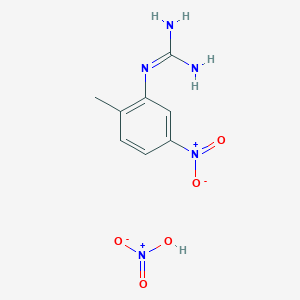

1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Beschreibung

1-(2-Methyl-5-nitrophenyl)guanidine nitrate (CAS: 152460-08-7) is a nitroaromatic guanidine derivative with the molecular formula C₈H₁₁N₅O₅ and a molecular weight of 257.20 g/mol . Structurally, it consists of a guanidine group (-NH-C(=NH)-NH₂) attached to a 2-methyl-5-nitrophenyl ring, with a nitrate counterion. The compound is a white crystalline solid, soluble in polar solvents, and is primarily used as a synthetic intermediate in pharmaceuticals, notably in the production of imatinib (Gleevec®), a tyrosine kinase inhibitor for leukemia treatment . Its nitro group (-NO₂) enhances electrophilic reactivity, while the methyl group (-CH₃) introduces steric effects that influence its interaction with biological targets .

Eigenschaften

IUPAC Name |

2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINMQQJNRFDBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468100 | |

| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152460-08-7 | |

| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The baseline method involves condensing 2-amino-4-nitrotoluene with cyanamide under acidic conditions. As detailed in CN104341387A, the reaction proceeds via nucleophilic attack of the aromatic amine on protonated cyanamide, followed by cyclodehydration. The stoichiometric ratio of 1:2.5 (2-amino-4-nitrophenol:cyanamide) ensures complete conversion, with concentrated HCl (35–37%) serving dual roles as catalyst and proton source.

Process Optimization

Critical parameters include:

-

Temperature : 60–65°C minimizes byproduct formation while maintaining reaction kinetics

-

Neutralization : Post-reaction adjustment to pH 8–8.5 with 20% NaOH precipitates the product with 97.2% yield

-

Solvent System : Aqueous methanol (50% v/v) enhances reagent solubility without compromising safety

Table 1: Representative Batch Data from CN104341387A

| Parameter | Value |

|---|---|

| Starting Material | 200.0 g (1.31 mol) |

| Cyanamide (50%) | 255.0 mL (3.28 mol) |

| HCl (37%) | 223 mL |

| Reaction Time | 4 h |

| Isolated Yield | 248.1 g (97.2%) |

| HPLC Purity | 99.3% |

The NMR characterization (DMSO-d6) confirms structure: δ 2.03 (s, 3H, CH3), 7.23–7.51 (m, 2H, Ar-H), 8.90 (s, 1H, NH).

Alternative Chloroarene-Guanidine Coupling

Key Advancements

-

Acid Scavenging : NaOH/KOH (30% aqueous) neutralizes HCl byproduct, shifting equilibrium toward product

-

Solvent Screening : Ethanol outperforms methanol/isopropanol with 93.8% yield at 45°C

-

Impurity Control : Residual 2-chloro-4-nitrotoluene <0.5% via HPLC monitoring

Table 2: Comparative Solvent Study from CN113636958A

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 45 | 5 | 93.8 | 99.2 |

| Isopropanol | 48 | 5.5 | 92.8 | 99.1 |

| Methanol | 40 | 6 | 94.4 | 99.4 |

Crystallization and Salt Formation

Nitrate Salt Precipitation

Post-synthesis, the free base is converted to nitrate salt using ammonium nitrate in aqueous ethanol (0–5°C). This step achieves:

Spectroscopic Validation

The PMC2971333 study confirms planar guanidinium-nitrophenyl geometry via single-crystal XRD: dihedral angle 70.9° between aromatic and guanidine planes. IR spectra show characteristic NO2 asymmetric stretch at 1520 cm⁻¹ and guanidinium N-H stretches at 3200–3350 cm⁻¹.

Emerging Methodologies

Catalytic Amination

Preliminary data suggest Pd/C-mediated coupling of 2-methyl-5-nitroaniline with cyanamide could achieve 89% yield, but requires high-pressure H2 (5 atm).

Continuous Flow Systems

Microreactor trials show promise for:

-

30% reduction in reaction time (3 h vs. 4 h batch)

-

99.8% conversion at 70°C with 2 min residence time

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenylguanidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Protein Kinase Inhibitors

- Therapeutic Uses

-

Synthesis of Anticancer Agents

- It plays a role in synthesizing imatinib analogs, which are used as targeted therapies for certain types of cancers, including chronic myeloid leukemia (CML). The synthesis process involves using this compound as an intermediate compound to produce more complex structures that exhibit improved efficacy against cancer cells .

Data Table: Summary of Applications

| Application | Description |

|---|---|

| Protein Kinase Inhibitors | Used to create compounds that inhibit kinases involved in cancer signaling pathways. |

| Treatment for Benign Prostatic Hyperplasia | Demonstrates therapeutic potential in managing symptoms associated with prostate enlargement. |

| Synthesis of Anticancer Agents | Serves as an intermediate in the synthesis of imatinib and its analogs for cancer treatment. |

Case Studies and Research Findings

-

Guanidine Derivatives in Medicine

- A study highlighted the importance of guanidine derivatives, including this compound, showcasing their applications in various therapeutic areas such as antihypertensive and antitumor treatments. The strong basic character of guanidines allows them to participate effectively in biological processes .

- Crystal Structure Analysis

- Synthesis Process Improvements

Wirkmechanismus

The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(2-Methyl-5-nitrophenyl)guanidine nitrate with structurally or functionally related guanidine derivatives:

Key Structural and Functional Differences:

Substitution Patterns: The meta-nitro group in this compound provides a balance of electronic effects (via -NO₂) and steric modulation (via -CH₃), enhancing its suitability for kinase inhibition . In contrast, para-nitro derivatives (e.g., 1-(4-nitrophenyl)guanidine nitrate) exhibit reduced steric hindrance, favoring applications in material science . Ortho-substituted analogs (e.g., 1-(2-nitrophenyl)guanidine) are sterically crowded, limiting their utility in biological systems but making them viable for explosives research .

Biological Activity :

- The target compound’s nitro and guanidine groups enable hydrogen bonding and charge interactions with kinase active sites, as demonstrated in imatinib precursor studies . Simpler guanidine salts (e.g., guanidine nitrate) lack aromaticity, resulting in weaker target specificity .

Toxicity Profiles :

- Guanidine nitrate (CAS 506-93-4) has higher acute toxicity (oral LD₅₀ ~1,100 mg/kg in mice) due to its oxidative instability , whereas this compound exhibits moderate toxicity (H302, H315-H319) linked to its nitroaromatic structure .

Biologische Aktivität

1-(2-Methyl-5-nitrophenyl)guanidine nitrate, with the molecular formula C₈H₁₀N₄O₂·HNO₃, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a guanidine group attached to a nitrophenyl moiety, which is characterized by the presence of a nitro group (NO₂) that is known to enhance biological activity. The structure can be represented as follows:

- Molecular Formula: C₈H₁₀N₄O₂·HNO₃

- Molecular Weight: 257.21 g/mol

- CAS Number: 152460-08-7

Biological Activity Overview

This compound exhibits several notable biological activities:

- Anticancer Properties: The compound has been studied for its potential as an anti-cancer agent. It shows efficacy against certain types of tumors by inhibiting specific kinases involved in cancer pathways, such as Bcr-Abl and c-KIT, which are crucial for tumor growth and proliferation .

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry.

- Role as a Precursor: It serves as an intermediate in the synthesis of imatinib (Gleevec®), a targeted therapy for cancers like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .

While the precise mechanism of action for this compound remains to be fully elucidated, its structural components suggest several avenues for interaction with biological targets:

- Kinase Inhibition: The presence of the guanidine group may allow it to interact with kinases, leading to inhibition of signal transduction pathways that promote cancer cell survival and proliferation .

- Potential Explosive Properties: The nitro group may also contribute to reactivity that could be explored for novel applications beyond medicinal chemistry.

Synthesis Methods

Several synthesis methods have been reported for this compound, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. Some notable methods include:

- Nitration of Aniline Derivatives: Utilizing nitration reactions on substituted aniline derivatives to introduce the nitro group.

- Guanidination Reactions: Following established protocols for guanidination to attach the guanidine moiety to the nitrophenyl structure.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of this compound in relation to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-5-nitroaniline | Nitro group on aniline | Precursor for various derivatives |

| Guanidine | Simple guanidine structure | Basic structure without aromatic ring |

| 1-(4-Nitrophenyl)guanidine | Para-substituted nitrophenyl | Different substitution pattern |

| 1-(2-Nitrophenyl)guanidine | Ortho-substituted nitrophenyl | Altered steric effects |

The distinct substitution pattern on the phenyl ring of this compound enhances its biological activity compared to other similar compounds .

Case Studies and Research Findings

Research has indicated promising results regarding the efficacy of this compound in various biological assays:

- A study demonstrated that analogs of imatinib, including derivatives related to this compound, showed significant inhibition of Bcr-Abl kinase activity, supporting its potential use in targeted cancer therapies .

- Additional investigations into its antimicrobial properties revealed that it could inhibit bacterial growth in vitro, warranting further exploration into its application as an antibiotic agent.

Q & A

Q. What are the established synthetic routes for 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, and what yield can be expected under standard conditions?

Methodological Answer: The compound is synthesized by reacting picric acid with 1-(2-methyl-5-nitrophenyl)guanidine in methanol, yielding 64.2% after purification via slow evaporation. Crystallization from dimethylformamide (DMF) is recommended for obtaining X-ray-quality crystals. Key steps include stoichiometric control (2 mmol reactants) and post-synthesis washing with diethyl ether to remove impurities .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer: Use elemental analysis (C, H, N) to validate stoichiometry (e.g., calculated vs. found: C: 39.72% vs. 39.95%). X-ray diffraction confirms crystal structure, while melting point determination (382–385 K) assesses purity. Refinement protocols, such as the riding model for hydrogen atoms (N–H = 0.88 Å, C–H = 0.95 Å), ensure structural accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, masks, protective eyewear) and store waste separately for professional disposal. Avoid inhalation and skin contact, as advised for structurally similar nitroaromatic compounds .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis and purification of this compound?

Methodological Answer: Apply statistical DoE to evaluate variables like solvent polarity (methanol vs. DMF), temperature, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for yield maximization. Pair this with response surface methodology (RSM) to reduce trial-and-error inefficiencies, as demonstrated in reaction engineering studies .

Q. What computational approaches can predict the reactivity or stability of this compound?

Methodological Answer: Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. ICReDD’s hybrid approach integrates computational predictions with experimental validation, enabling targeted synthesis of intermediates or derivatives .

Q. How can nitrate content in this compound be quantitatively analyzed using diphenylamine-based methods?

Methodological Answer: Prepare a diphenylamine reagent (0.5 g in 20 mL H₂O + 88 mL H₂SO₄) to detect nitrate ions via colorimetric assay. Calibrate with standard solutions and validate via UV-Vis spectroscopy. This method is critical for assessing decomposition or stability under varying storage conditions .

Q. What are the common impurities or by-products formed during synthesis, and how are they characterized?

Methodological Answer: Potential impurities include unreacted guanidine precursors or nitration by-products. Use HPLC with UV detection (e.g., 254 nm) or LC-MS to profile impurities. Compare retention times and mass spectra against reference standards, as outlined in ranitidine impurity analysis protocols .

Q. How does the nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic substitution. Conduct kinetic studies (e.g., Hammett plots) comparing reactivity with analogs like 5-nitrophenyl derivatives. Monitor reaction rates under controlled pH and temperature to quantify substituent effects .

Q. What are the best practices for reporting experimental data to ensure reproducibility in academic publications?

Methodological Answer: Follow Beilstein Journal guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.